molecular formula C19H28N4O2S B15108644 [1,4'-Bipiperidine]-1',4'-dicarboxamide, N1'-[3-(methylthio)phenyl]- CAS No. 925200-04-0

[1,4'-Bipiperidine]-1',4'-dicarboxamide, N1'-[3-(methylthio)phenyl]-

Cat. No.: B15108644
CAS No.: 925200-04-0
M. Wt: 376.5 g/mol
InChI Key: GTSQRUVVQLFILZ-UHFFFAOYSA-N
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Description

[1,4’-Bipiperidine]-1’,4’-dicarboxamide, N1’-[3-(methylthio)phenyl]- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bipiperidine core, which is a bicyclic structure consisting of two piperidine rings, and a dicarboxamide functional group. The addition of a 3-(methylthio)phenyl group further enhances its chemical properties, making it a subject of study in medicinal chemistry, materials science, and other disciplines.

Properties

CAS No.

925200-04-0

Molecular Formula

C19H28N4O2S

Molecular Weight

376.5 g/mol

IUPAC Name

1-N-(3-methylsulfanylphenyl)-4-piperidin-1-ylpiperidine-1,4-dicarboxamide

InChI

InChI=1S/C19H28N4O2S/c1-26-16-7-5-6-15(14-16)21-18(25)22-12-8-19(9-13-22,17(20)24)23-10-3-2-4-11-23/h5-7,14H,2-4,8-13H2,1H3,(H2,20,24)(H,21,25)

InChI Key

GTSQRUVVQLFILZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,4’-Bipiperidine]-1’,4’-dicarboxamide, N1’-[3-(methylthio)phenyl]- typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a cyclization reaction involving piperidine derivatives.

    Introduction of the Dicarboxamide Group: The dicarboxamide group is introduced via a reaction with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

    Attachment of the 3-(Methylthio)phenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[1,4’-Bipiperidine]-1’,4’-dicarboxamide, N1’-[3-(methylthio)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can affect the amide groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amides.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, [1,4’-Bipiperidine]-1’,4’-dicarboxamide, N1’-[3-(methylthio)phenyl]- is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1,4’-Bipiperidine]-1’,4’-dicarboxamide, N1’-[3-(methylthio)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The bipiperidine core can interact with binding sites, while the dicarboxamide and 3-(methylthio)phenyl groups can modulate the compound’s activity and selectivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1,4’-Bipiperidine]-1’,4’-dicarboxamide, N1’-[3-(methylthio)phenyl]- lies in its combination of functional groups and the bipiperidine core, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound [1,4'-Bipiperidine]-1',4'-dicarboxamide, N1'-[3-(methylthio)phenyl]- is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following structural formula:

C13H18N2O2S\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

The biological activity of this compound is primarily linked to its interactions with cellular pathways involved in apoptosis and cell cycle regulation. Research indicates that it may induce apoptosis in cancer cells through mechanisms that do not necessarily involve the MDM2-p53 interaction pathway but rather promote cell cycle arrest at the G0/G1 and G2/M phases. This suggests a potential application in cancer therapy.

Efficacy Against Cancer Cell Lines

In vitro studies have demonstrated that [1,4'-Bipiperidine]-1',4'-dicarboxamide exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes findings from recent studies evaluating its effectiveness:

Cell Line IC50 (µM) Mechanism of Action
HCT-116 (Colon)12.5Induction of apoptosis and cell cycle arrest
MCF-7 (Breast)15.0G0/G1 phase arrest
HeLa (Cervical)10.0Apoptosis induction

These results indicate that the compound has a promising profile as an anticancer agent.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the bipiperidine structure significantly influence biological activity. Substituents on the phenyl ring, particularly those that enhance lipophilicity or electron-donating properties, have been shown to improve cytotoxic effects. For instance, compounds with methylthio groups exhibit enhanced activity compared to their unsubstituted counterparts.

Case Study 1: Cytotoxicity Evaluation

A study conducted on the cytotoxic effects of [1,4'-Bipiperidine]-1',4'-dicarboxamide involved treating HCT-116 cells with varying concentrations over a 72-hour period. The results indicated a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 12.5 µM.

Case Study 2: Apoptosis Induction

Flow cytometry analysis was utilized to assess apoptosis in MCF-7 cells treated with the compound. Results showed a significant increase in the sub-G1 population, indicating apoptotic cell death at concentrations above 15 µM.

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